3-(2-Thienyl)propanoic acid CAS number and properties
3-(2-Thienyl)propanoic acid CAS number and properties
An In-Depth Technical Guide to 3-(2-Thienyl)propanoic Acid (CAS: 5928-51-8): Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-(2-Thienyl)propanoic acid is a heterocyclic carboxylic acid that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates both a robust aromatic thiophene ring and a reactive carboxylic acid moiety. This unique structural combination makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.
The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-recognized bioisostere of the benzene ring. Its inclusion in drug candidates can favorably modulate physicochemical properties, often leading to enhanced metabolic stability, improved cellular permeability, and unique binding interactions with biological targets.[1][2] The propanoic acid side chain provides a convenient synthetic handle for further chemical elaboration, such as amide bond formation or esterification.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core properties, a validated synthesis protocol, key applications, and essential safety information for 3-(2-Thienyl)propanoic acid, with a focus on its pivotal role as a key starting material in the synthesis of the antihypertensive drug, Eprosartan.[3][4]
Part 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential identifiers and physicochemical data for 3-(2-Thienyl)propanoic acid.
Chemical Identity and Properties
The following tables summarize the key identifiers and physical properties of the compound, compiled from various chemical suppliers and databases.[4][5][6][7]
| Identifier | Value |
| CAS Number | 5928-51-8[3][4][5][6][8] |
| Molecular Formula | C₇H₈O₂S[4][5][6] |
| Molecular Weight | 156.21 g/mol [5][6] |
| IUPAC Name | 3-(thiophen-2-yl)propanoic acid[6][7] |
| Synonyms | 3-(2-Thienyl)propionic acid, 2-Thiophenepropanoic acid[2][4][6] |
| InChI Key | MJPVYTKZYZPIQA-UHFFFAOYSA-N[6][7] |
| SMILES | C1=CSC(=C1)CCC(=O)O[6][8] |
| Physical Property | Value |
| Appearance | White to beige crystals or needles[3][4][6][8] |
| Melting Point | 45-49 °C[3][4][6][8] |
| Boiling Point | ~250.5 °C (estimate)[3][4] |
| Density | ~1.25 g/cm³ (estimate)[3][4] |
| Solubility | Soluble in ethanol and acetone[6]. Moderate solubility in polar solvents[2]. |
Spectroscopic Profile
Spectroscopic analysis is critical for verifying the identity, structure, and purity of a chemical compound. The data presented below is derived from a documented synthesis and provides a reliable reference for quality control.[9]
| Technique | Key Data |
| ¹H NMR | (CD₃SOCD₃) δ: 12.2 (br s, 1H, -COOH), 7.23-7.21 (m, 1H, Thienyl-H), 6.89-6.86 (m, 1H, Thienyl-H), 6.82-6.81 (m, 1H, Thienyl-H), 2.99 (t, J=7.4 Hz, 2H, -CH₂-Thienyl), 2.53 (t, J=7.4 Hz, 2H, -CH₂-COOH)[9] |
| ¹³C NMR | (CD₃SOCD₃) δ (ppm): 173.42 (C=O), 143.39 (Thienyl C-S), 126.90 (Thienyl CH), 124.70 (Thienyl CH), 123.72 (Thienyl CH), 35.61 (-CH₂-), 24.70 (-CH₂-)[9] |
| Infrared (IR) | (KBr, cm⁻¹) 3102-3036 (O-H stretch), 2922 (C-H stretch), 1706 (C=O stretch), 1440, 1408 (C=C stretch), 1232, 1220 (C-O stretch), 692 (C-S stretch)[9] |
| Mass Spec. (MS) | m/z: 157 [M+H]⁺[9] |
Expert Interpretation: The ¹H NMR spectrum clearly shows the characteristic signals for the propanoic acid chain: a triplet at 2.99 ppm for the methylene group adjacent to the thiophene ring and another triplet at 2.53 ppm for the methylene group alpha to the carbonyl. The multiplets between 6.81 and 7.23 ppm correspond to the three protons on the 2-substituted thiophene ring. The broad singlet at 12.2 ppm is indicative of the acidic carboxylic proton. The ¹³C NMR and IR data further confirm the presence of the key functional groups, notably the carboxylic acid and the thienyl moiety.
Part 2: Synthesis and Reaction Chemistry
The most direct and widely cited method for preparing 3-(2-Thienyl)propanoic acid is through the selective hydrogenation of its unsaturated precursor, 3-(2-thienyl)acrylic acid. This method is efficient and avoids harsh conditions that could degrade the sensitive thiophene ring.
Protocol: Catalytic Hydrogenation of 3-(2-thienyl)acrylic acid
This protocol is adapted from a documented laboratory procedure and represents a reliable method for obtaining high-purity material.[9]
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective for the reduction of carbon-carbon double bonds. The carbon support provides high surface area for the reaction, and this catalyst is known for its selectivity, leaving the aromatic thiophene ring intact under mild conditions.
-
Reaction Conditions: A Parr hydrogenator allows the reaction to be conducted safely under a positive pressure of hydrogen (45 psi). This moderate pressure is sufficient to drive the reaction to completion at room temperature without requiring heat, which could promote side reactions.
-
Solvent: Tetrahydrofuran (THF) is an excellent solvent for the starting material and provides a suitable medium for the heterogeneous catalysis.
-
Workup & Purification: Filtration through Celite is a standard technique to remove the solid Pd/C catalyst. Recrystallization from water is an effective final purification step, as the product has limited solubility in cold water while impurities are either more soluble or less soluble, allowing for effective separation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL) within a suitable Parr shaker flask, add 10% Palladium on carbon (4.2 g).
-
Hydrogenation: Seal the reaction vessel and place it on a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas, then pressurize to 45 psi.
-
Reaction Execution: Shake the mixture at room temperature for approximately 24 hours. Monitor the reaction progress by observing the pressure drop or by analytical techniques like TLC or LC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrate and washings. Concentrate the solution to dryness using a rotary evaporator. This will yield a crude solid.
-
Purification: Recrystallize the crude solid from water to yield pure 3-(2-Thienyl)propanoic acid as white to tan colored needles (Typical yield: ~60%).[9]
Caption: Workflow for the synthesis of 3-(2-Thienyl)propanoic acid.
Part 3: Applications in Medicinal Chemistry and Drug Development
The primary value of 3-(2-Thienyl)propanoic acid lies in its application as a sophisticated building block for active pharmaceutical ingredients (APIs).
Case Study: A Key Intermediate for Eprosartan
3-(2-Thienyl)propanoic acid is critically important as an intermediate in the synthesis of Eprosartan.[3][4] Eprosartan is an angiotensin II receptor antagonist used for the treatment of hypertension. In the context of pharmaceutical manufacturing and quality control, 3-(2-Thienyl)propanoic acid is also designated as "Eprosartan USP Related Compound B," making it an essential reference standard for impurity profiling of the final drug product.[2][3]
The synthesis of Eprosartan involves a multi-step pathway where the thiophene propanoic acid core is eventually coupled with an imidazole component. The presence of the thiophene ring in the final Eprosartan molecule is crucial for its pharmacological activity and pharmacokinetic profile.
Caption: Role of 3-(2-Thienyl)propanoic acid in Eprosartan synthesis.
Part 4: Safety, Handling, and Storage
Hazard Identification
-
Classification: The compound is classified by suppliers with the hazard code "C" for corrosive.[4][7]
-
Inferred Hazards: Based on the carboxylic acid functionality and data from related compounds like 3-(2-thienyl)-2-propenoic acid, hazards are expected to include skin irritation, serious eye irritation/damage, and potential respiratory irritation.[10][11] The parent propanoic acid is known to cause severe skin burns and eye damage.[12]
| GHS Information | (Based on related compounds) |
| Pictogram(s) | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[12] |
| Precautionary Statement(s) | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[12] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3][4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-(2-Thienyl)propanoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and proven utility as a precursor to complex APIs like Eprosartan underscore its importance. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this valuable building block into their research endeavors, paving the way for future discoveries.
References
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LookChem. Cas 5928-51-8, 3-(2-THIENYL)PROPIONIC ACID. Available at: [Link]
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PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. Available at: [Link]
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Blochain. The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Available at: [Link]
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Georganics. 3-(2-Thienyl)propanoic acid - High purity. Available at: [Link]
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AA Blocks. Safety Data Sheet - 2-Carbethoxy-3-(2-thienyl)propionic acid. Available at: [Link]
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